Chloro(dimethyl)(prop-1-en-1-yl)silane
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Overview
Description
Chloro(dimethyl)(prop-1-en-1-yl)silane is a chemical compound with the molecular formula C5H11ClSi. It is a silane derivative, featuring a silicon atom bonded to a chlorine atom, two methyl groups, and a prop-1-en-1-yl group. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(prop-1-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl chloride with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and optimized reaction conditions, such as controlled temperature and pressure, allows for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form corresponding silane derivatives.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across carbon-carbon double bonds in alkenes or alkynes.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can convert the compound into different silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include platinum or rhodium catalysts for hydrosilylation, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various silane derivatives, such as alkoxysilanes, aminosilanes, and siloxanes. These products are valuable intermediates in the synthesis of advanced materials and chemicals .
Scientific Research Applications
Chloro(dimethyl)(prop-1-en-1-yl)silane has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for various biological applications.
Medicine: Research into drug delivery systems and medical devices often employs silane derivatives for their biocompatibility and functionalization capabilities.
Mechanism of Action
The mechanism by which chloro(dimethyl)(prop-1-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the silicon-carbon bonds. The chlorine atom can be readily substituted by nucleophiles, while the silicon-carbon bonds participate in various addition and substitution reactions. These interactions enable the compound to modify surfaces, form new chemical bonds, and act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chloro(dimethyl)(prop-1-en-1-yl)silane include:
Chlorodimethylsilane: A simpler silane with two methyl groups and a chlorine atom bonded to silicon.
Chlorotrimethylsilane: A silane with three methyl groups and a chlorine atom bonded to silicon.
Chloromethyl(dimethyl)silane: A silane with a methyl group, a chloromethyl group, and a chlorine atom bonded to silicon.
Uniqueness
This compound is unique due to the presence of the prop-1-en-1-yl group, which imparts additional reactivity and versatility compared to simpler silanes. This structural feature allows for more diverse chemical transformations and applications, particularly in the synthesis of complex organosilicon compounds .
Properties
CAS No. |
64472-98-6 |
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Molecular Formula |
C5H11ClSi |
Molecular Weight |
134.68 g/mol |
IUPAC Name |
chloro-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4-5H,1-3H3 |
InChI Key |
NARNKTUATOSVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C[Si](C)(C)Cl |
Origin of Product |
United States |
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